5-cyano-N-methylpyridine-2-sulfonamide
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Overview
Description
5-Cyano-N-methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C7H7N3O2S and a molecular weight of 197.21 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-methylpyridine-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with sulfonamide groups under specific conditions. For instance, a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid has been reported to yield pyridines with sulfonamide moieties . This method involves mild reaction conditions and results in high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely applied method for forming carbon-carbon bonds .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Cyano-N-methylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyano-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form strong interactions with enzymes and proteins, affecting their activity and function. Additionally, the pyridine ring can participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-methylpyridine-2-sulfonamide: A similar compound with a methyl group instead of a cyano group.
5-methyl-2-pyridinesulfonamide: Another related compound with a methyl group at the 5-position instead of a cyano group.
Uniqueness
5-Cyano-N-methylpyridine-2-sulfonamide is unique due to the presence of both a cyano group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H7N3O2S |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
5-cyano-N-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-9-13(11,12)7-3-2-6(4-8)5-10-7/h2-3,5,9H,1H3 |
InChI Key |
WHLFTGLYNXALRK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC=C(C=C1)C#N |
Origin of Product |
United States |
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